Cas no 172223-58-4 (Cyclohexene, 1-(2-isocyanoethyl)-)

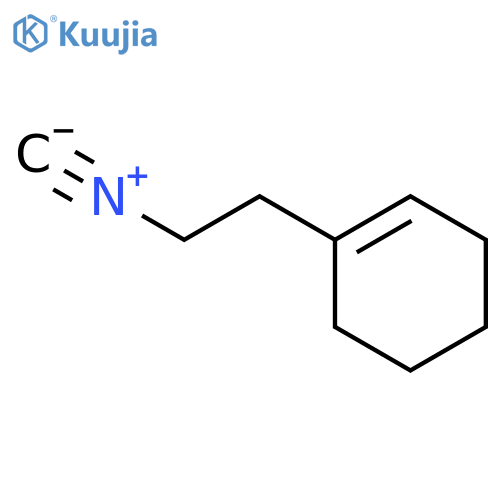

172223-58-4 structure

商品名:Cyclohexene, 1-(2-isocyanoethyl)-

Cyclohexene, 1-(2-isocyanoethyl)- 化学的及び物理的性質

名前と識別子

-

- Cyclohexene, 1-(2-isocyanoethyl)-

- 1-(2-isocyanoethyl)cyclohexene

- 2-Cyclohexen-1-ylethyl isocyanide

- 1-(2-isocyanoethyl)cyclohexane

- Cyclohexene,1-(2-isocyanoethyl)

- 2-CYCLOHEXEN-1-YLETHYLISOCYANIDE

- 2-Cyclohexen-1-ylethyl isocyanide,96%

- A811387

- 172223-58-4

- J-010808

- EN300-6512474

- 1-(2-isocyanoethyl)cyclohex-1-ene

- AKOS006342685

- DTXSID70370500

-

- MDL: MFCD02664625

- インチ: InChI=1S/C9H13N/c1-10-8-7-9-5-3-2-4-6-9/h5H,2-4,6-8H2

- InChIKey: KKAZBUBQJPTCKA-UHFFFAOYSA-N

- ほほえんだ: [C-]#[N+]CCC1=CCCCC1

計算された属性

- せいみつぶんしりょう: 135.10500

- どういたいしつりょう: 135.105

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 4.4A^2

じっけんとくせい

- 色と性状: 黄色の液体

- 密度みつど: 0.9

- ふってん: 52-58 °C (1.5 mmHg)

- 屈折率: 1.4765-1.4785

- PSA: 0.00000

- LogP: 2.02690

- ようかいせい: 水に溶けない

Cyclohexene, 1-(2-isocyanoethyl)- セキュリティ情報

- 危険カテゴリコード: 36/37/38-20/21/22

- セキュリティの説明: S26-S36-S37-S39

-

危険物標識:

- セキュリティ用語:S36/37/39-26

- リスク用語:R36/37/38

- ちょぞうじょうけん:冷蔵(+4°C)

Cyclohexene, 1-(2-isocyanoethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6512474-0.1g |

1-(2-isocyanoethyl)cyclohex-1-ene |

172223-58-4 | 95.0% | 0.1g |

$678.0 | 2025-03-14 | |

| Enamine | EN300-6512474-2.5g |

1-(2-isocyanoethyl)cyclohex-1-ene |

172223-58-4 | 95.0% | 2.5g |

$1509.0 | 2025-03-14 | |

| Enamine | EN300-6512474-0.05g |

1-(2-isocyanoethyl)cyclohex-1-ene |

172223-58-4 | 95.0% | 0.05g |

$647.0 | 2025-03-14 | |

| Enamine | EN300-6512474-0.25g |

1-(2-isocyanoethyl)cyclohex-1-ene |

172223-58-4 | 95.0% | 0.25g |

$708.0 | 2025-03-14 | |

| Enamine | EN300-6512474-0.5g |

1-(2-isocyanoethyl)cyclohex-1-ene |

172223-58-4 | 95.0% | 0.5g |

$739.0 | 2025-03-14 | |

| Fluorochem | 021017-1g |

2-Cyclohexen-1-ylethylisocyanide |

172223-58-4 | 1g |

£186.00 | 2022-02-28 | ||

| Enamine | EN300-6512474-5.0g |

1-(2-isocyanoethyl)cyclohex-1-ene |

172223-58-4 | 95.0% | 5.0g |

$2235.0 | 2025-03-14 | |

| Enamine | EN300-6512474-1.0g |

1-(2-isocyanoethyl)cyclohex-1-ene |

172223-58-4 | 95.0% | 1.0g |

$770.0 | 2025-03-14 | |

| Enamine | EN300-6512474-10.0g |

1-(2-isocyanoethyl)cyclohex-1-ene |

172223-58-4 | 95.0% | 10.0g |

$3315.0 | 2025-03-14 | |

| Ambeed | A538524-1g |

2-Cyclohexen-1-ylethylisocyanide |

172223-58-4 | 1g |

$295.0 | 2024-04-22 |

Cyclohexene, 1-(2-isocyanoethyl)- 関連文献

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

172223-58-4 (Cyclohexene, 1-(2-isocyanoethyl)-) 関連製品

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:172223-58-4)Cyclohexene, 1-(2-isocyanoethyl)-

清らかである:99%

はかる:1g

価格 ($):266.0